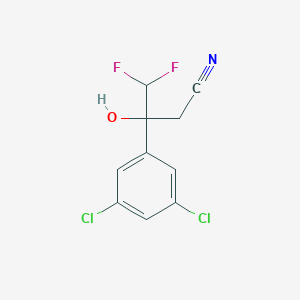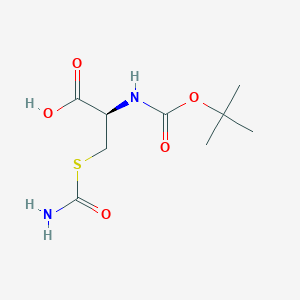
Boc-S-carbamoyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-S-carbamoyl-L-cysteine, also known as (2R)-2-amino-3-carbamoylsulfanylpropanoic acid, is a derivative of the amino acid cysteine. It is characterized by the presence of a carbamoyl group attached to the sulfur atom of cysteine and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and various biochemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.
Industrial Production Methods
Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amino group.
Applications De Recherche Scientifique
Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Mécanisme D'action
The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-carbamoyl-L-cysteine: Lacks the Boc protecting group.
S-ethyl-carbamoyl-L-cysteine: Contains an ethyl group instead of a Boc group.
S-chloroethyl-carbamoyl-L-cysteine: Contains a chloroethyl group instead of a Boc group.
Uniqueness
Boc-S-carbamoyl-L-cysteine is unique due to the presence of the Boc protecting group, which provides stability and prevents unwanted side reactions during peptide synthesis. This makes it a valuable compound in the synthesis of complex peptides and proteins.
Propriétés
Formule moléculaire |
C9H16N2O5S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |
Clé InChI |
BWJPXXUOWCCOAH-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


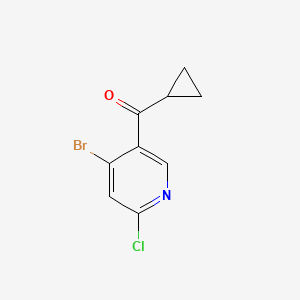
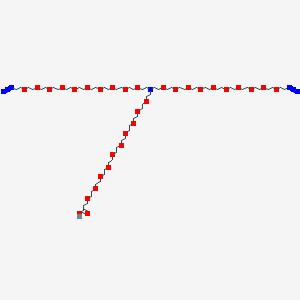
![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
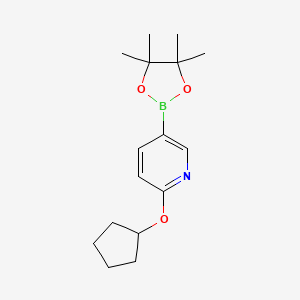
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)



![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
